(2S)-2-(diethylamino)propan-1-ol
Description
These analogs share functional groups that influence their physical properties, reactivity, and applications in organic synthesis and pharmaceuticals. Below, we compare key derivatives to infer trends and distinctions relevant to the target compound.
Properties
CAS No. |
74072-60-9 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : Diethylamine attacks epichlorohydrin’s less hindered carbon, forming 1-chloro-N,N-(diethylamino)propan-2-ol .
-
Cyclization Prevention : By quenching the reaction early or using polar solvents (e.g., ethanol), the intermediate is stabilized, avoiding azetidinium salt formation.
-
Hydrolysis : The chloro intermediate undergoes hydrolysis to yield the final product.
Optimization Data
| Parameter | Batch Mode (Ethanol) | Flow Mode (Ethanol) |
|---|---|---|
| Temperature (°C) | 80 | 60 |
| Residence Time (min) | 60 | 60 |
| Yield (%) | 51 | 66 |
| Purity (%) | >95 | >98 |
Advantages :
-
Flow Chemistry : Enhances heat transfer and reduces side reactions, improving yield.
-
Scalability : Suitable for industrial production due to minimized manual handling.
Nucleophilic Substitution of Haloalkanols
Halogenated precursors like 1-chloropropan-2-ol react with diethylamine under basic conditions to form the target compound. This method is less common due to competing elimination reactions but offers simplicity.
Procedure :
-
Reaction : 1-Chloropropan-2-ol and diethylamine are heated in aqueous NaOH.
-
Purification : The product is extracted with ethyl acetate and distilled under vacuum.
Limitations :
Stereochemical Resolution Techniques
Chiral Chromatography
Racemic mixtures are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), achieving enantiomeric excess (ee) >99%.
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer, leaving the (S)-form in high purity.
Industrial-Scale Production
Key Considerations :
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(diethylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2S)-2-(diethylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with neurotransmitter systems, including the GABA receptor, the cholinergic system, and the nitrergic system.
Medicine: Investigated for its anesthetic, analgesic, and antipyretic properties.
Industry: Used in the production of pharmaceuticals, pesticides, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(diethylamino)propan-1-ol involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: It interacts with the GABA receptor, the cholinergic system, and the nitrergic system, modulating their activity.
Ion Channels: The compound has been shown to modulate the activity of ion channels, affecting cellular signaling.
Inflammation: It inhibits the process of inflammation by modulating the activity of inflammatory mediators.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Key Structural Features |
|---|---|---|---|---|---|---|---|
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 39067-45-3 | C₉H₂₁NO | 159.27 | 226.6 | 0.875 | 73.9 | Diethylamino (position 3), dimethyl (C2) |
| (S)-2-Amino-3-phenylpropan-1-ol | 3182-95-4 | C₉H₁₃NO | 151.21 | - | - | - | Amino (position 2), phenyl (position 3) |
| (2S)-2-Amino-1,1-diphenylpropan-1-ol | 78603-91-5 | C₁₅H₁₇NO | 227.30 | - | - | - | Amino (position 2), diphenyl (position 1) |
| (2S)-3-Azido-2-phenylmethoxypropan-1-ol | 85820-85-5 | C₁₀H₁₃N₃O₂ | 207.23 | - | - | - | Azido (position 3), phenylmethoxy (C2) |
Key Observations :
- Positional Isomerism: The diethylamino group’s position (C2 vs. C3) significantly impacts properties. For example, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has a higher boiling point (226.6°C) due to increased molecular weight and branching .
- Substituent Effects: Aromatic groups (e.g., phenyl in (S)-2-Amino-3-phenylpropan-1-ol) reduce volatility but enhance steric hindrance, influencing reactivity in enantioselective syntheses .
- Functional Group Diversity : Azido or methoxy groups (e.g., in (2S)-3-Azido-2-phenylmethoxypropan-1-ol) introduce unique reactivity for click chemistry or prodrug derivatization .
Q & A
Q. What are the key considerations for synthesizing (2S)-2-(diethylamino)propan-1-ol with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, use chiral catalysts (e.g., BINAP-metal complexes) or chiral auxiliaries during asymmetric reduction or alkylation steps. Control reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., acetonitrile or dichloromethane), and reaction time to minimize racemization. Post-synthesis purification via chiral HPLC or enzymatic resolution can further enhance enantiopurity .
Q. How should researchers characterize the stereochemistry of (2S)-2-(diethylamino)propan-1-ol?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (e.g., H and C NMR) to confirm stereochemistry. For example, vicinal coupling constants () between protons on chiral centers can indicate spatial arrangement.
- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and determine enantiomeric excess (ee).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What safety protocols are essential when handling (2S)-2-(diethylamino)propan-1-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : For eye exposure, rinse with water for 15 minutes. For skin contact, wash with soap and water.
- Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) due to potential reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of (2S)-2-(diethylamino)propan-1-ol in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., Josiphos, Salen) with metals like Ru or Rh for hydrogenation steps.
- Solvent Effects : Optimize solvent polarity (e.g., THF for better solubility vs. hexane for precipitation).
- Temperature Gradients : Perform kinetic studies to identify ideal reaction temperatures (e.g., -20°C for stereocontrol vs. 25°C for faster kinetics).
- Example : A 70% yield and >98% ee were reported using Ru-BINAP catalysts in THF at 10°C .
Q. What strategies address low solubility of (2S)-2-(diethylamino)propan-1-ol in aqueous systems during biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility while maintaining biocompatibility.
- Structural Modification : Introduce hydrophilic groups (e.g., PEGylation) or formulate as prodrugs (e.g., phosphate esters).
- Micellar Systems : Encapsulate in surfactants (e.g., Tween-80) or liposomes for in vitro studies .
Q. How can researchers resolve contradictions in reported biological activities of (2S)-2-(diethylamino)propan-1-ol analogs?
- Methodological Answer :
- Purity Verification : Confirm compound purity via LC-MS and NMR to rule out impurities affecting activity.
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis : Compare data across studies to identify trends (e.g., chlorine substituents enhancing receptor binding in analogs ).
Q. What computational methods predict the reactivity of (2S)-2-(diethylamino)propan-1-ol in complex reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.
- Example : DFT studies on similar amino alcohols revealed steric hindrance at the chiral center as a key factor in reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
